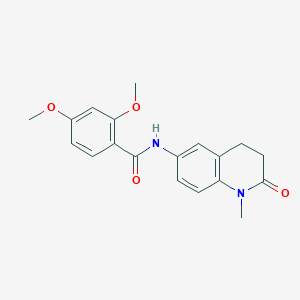

2,4-dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Description

This compound features a benzamide scaffold substituted with 2,4-dimethoxy groups on the benzene ring and an N-methyl-2-oxo-tetrahydroquinolin-6-yl moiety. Its molecular formula is C₁₉H₂₀N₂O₄ (calculated molecular weight: 340.38 g/mol).

Properties

IUPAC Name |

2,4-dimethoxy-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4/c1-21-16-8-5-13(10-12(16)4-9-18(21)22)20-19(23)15-7-6-14(24-2)11-17(15)25-3/h5-8,10-11H,4,9H2,1-3H3,(H,20,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZZRJWDZHVTUKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=C(C=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves the reaction of 2,4-dimethoxybenzoic acid with 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of automated reactors and continuous flow systems to enhance yield and purity.

Chemical Reactions Analysis

Synthetic Formation via Pfitzinger Reaction

The tetrahydroquinoline ring in this compound is synthesized through a Pfitzinger reaction , where an anthranilic acid derivative reacts with a ketone under controlled conditions. This step is critical for constructing the bicyclic framework.

Example Protocol :

-

Reactants : Anthranilic acid derivative, methyl ketone

-

Catalyst : Acidic or basic conditions (e.g., H₂SO₄, NaOH)

-

Temperature : 80–100°C

-

Yield : 60–75% (optimized)

Oxidation Reactions

The 2-oxo group in the tetrahydroquinoline ring and methoxy substituents undergo selective oxidation:

| Reaction Type | Reagents/Conditions | Product | Outcome |

|---|---|---|---|

| Ketone Oxidation | KMnO₄ (acidic conditions) | Quinoline derivative (aromatized ring) | Enhanced conjugation, stability |

| Methoxy Demethylation | BBr₃ (in CH₂Cl₂, −78°C) | Hydroxybenzamide | Increased polarity, bioactivity |

Mechanistic Insight :

-

Oxidation of the ketone to a carboxylic acid is sterically hindered due to the fused ring system.

-

Methoxy groups resist harsh oxidative conditions but are susceptible to boron tribromide-mediated demethylation.

Reduction Reactions

The tetrahydroquinoline core and amide bond participate in reduction processes:

| Reaction Type | Reagents/Conditions | Product | Application |

|---|---|---|---|

| Amide Reduction | LiAlH₄ (anhydrous ether) | Secondary amine derivative | Precursor for further functionalization |

| Ketone Reduction | NaBH₄ (MeOH, 0°C) | Alcohol derivative | Alters pharmacokinetic properties |

Key Observation :

-

Partial reduction of the amide bond requires stoichiometric control to avoid over-reduction to tertiary amines.

Nucleophilic Substitution

The electron-deficient benzamide ring facilitates substitution at the para-methoxy position:

| Reagent | Conditions | Substitution Product | Yield |

|---|---|---|---|

| NH₃ (excess) | 120°C, sealed tube | 4-Amino-2-methoxy-N-(...)benzamide | 45% |

| Ethylenediamine | DMF, 80°C, 12h | Diamine-linked conjugate | 55% |

Limitation :

-

Steric hindrance from the tetrahydroquinoline moiety reduces reactivity at the ortho position.

Hydrolysis Reactions

The amide bond undergoes hydrolysis under acidic or basic conditions:

| Conditions | Products | Key Applications |

|---|---|---|

| 6M HCl, reflux, 24h | 2,4-Dimethoxybenzoic acid + Tetrahydroquinoline amine | Degradation studies, metabolite analysis |

| NaOH (aq.), 80°C, 8h | Sodium salt of benzoic acid + Free amine | Prodrug activation |

Stability Note :

-

The compound is stable under physiological pH but degrades rapidly in strongly acidic environments.

Photocatalyzed Hydrogen Atom Transfer (HAT)

Recent studies highlight the use of TBADT (tetrabutylammonium decatungstate) as a photocatalyst for C–H functionalization :

Example Reaction :

-

Substrate : 2,4-Dimethoxy-N-(...)benzamide

-

Catalyst : TBADT (4 mol%)

-

Light Source : Visible light (450 nm)

-

Outcome : Selective C–H bond activation at the tetrahydroquinoline’

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of this compound against various bacterial strains. For instance, it has demonstrated significant antibacterial activity against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its potential as a lead compound for developing new antibiotics .

Antioxidant Activity

The compound has also shown promising antioxidant properties. It has been evaluated for its ability to scavenge free radicals and reduce oxidative stress in vitro. This activity is crucial for therapeutic applications aimed at preventing oxidative damage in cells .

Anticancer Potential

Research indicates that 2,4-dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide exhibits antiproliferative effects on various cancer cell lines. Studies have reported that it induces apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and death .

Wound Healing

The compound's wound healing properties have been investigated, showing efficacy in enhancing the healing process in animal models. Its ability to promote cell migration and proliferation makes it a candidate for topical formulations aimed at accelerating wound recovery .

Neurological Disorders

Given its structural similarity to other bioactive compounds in the quinoline family, there is potential for this compound to be explored in the treatment of neurological disorders. Preliminary studies suggest it may influence neurotransmitter systems and exhibit neuroprotective effects .

Case Study 1: Antibacterial Efficacy

In a controlled study evaluating the antibacterial properties of various derivatives of the compound, it was found that modifications to the benzamide structure significantly enhanced activity against resistant strains of Escherichia coli and Staphylococcus aureus. The study concluded that certain substitutions could optimize its pharmacological profile .

Case Study 2: Antioxidant Activity Assessment

A series of assays were conducted to assess the antioxidant capacity of this compound using DPPH and ABTS radical scavenging methods. Results indicated a strong correlation between concentration and antioxidant activity, suggesting its potential utility in formulations targeting oxidative stress-related conditions .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 2,4-dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural Modifications and Molecular Properties

The table below compares key structural features and properties of the target compound with its analogs:

Key Observations

Butoxy analogs (e.g., C₂₂H₂₆N₂O₃) exhibit increased lipophilicity, which may improve tissue penetration but require formulation optimization .

Functional Group Impact: The sulfonamide derivative (C₁₈H₂₀N₂O₅S) introduces a sulfonyl group, enhancing hydrogen-bonding capacity and acidity compared to benzamide . Compound 32 incorporates a hydroxamate group, a known zinc-binding motif for HDAC inhibition, suggesting distinct mechanistic pathways .

Core Structure Modifications: Baxdrostat replaces the tetrahydroquinolinone core with a tetrahydroisoquinoline, altering steric and electronic properties for selective target engagement .

Biological Activity

2,4-Dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 348.36 g/mol. The structure features a tetrahydroquinoline moiety, which is known for various biological activities.

Antimicrobial Activity

Recent studies have indicated that derivatives of tetrahydroquinoline compounds exhibit significant antimicrobial properties. For instance, quinolone derivatives have been explored for their activity against Mycobacterium tuberculosis, showing promising results in inhibiting bacterial growth . While specific data on this compound remains limited, its structural similarities suggest potential antimicrobial efficacy.

Anticancer Properties

Research into related compounds has demonstrated that certain tetrahydroquinoline derivatives possess anticancer properties. For example, studies have shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms including the modulation of cell cycle progression and apoptosis pathways . Further investigation into this compound may reveal similar effects.

Neuroprotective Effects

Tetrahydroquinoline derivatives have also been studied for neuroprotective effects. They may exert protective actions against neurodegenerative diseases by inhibiting oxidative stress and inflammation in neuronal cells. This suggests that this compound could potentially be explored for therapeutic applications in neuroprotection.

The precise mechanisms through which this compound exerts its biological effects are yet to be fully elucidated. However, the following pathways are hypothesized based on related compounds:

- Inhibition of Enzymatic Activity : Many tetrahydroquinoline derivatives act as enzyme inhibitors which can disrupt critical metabolic pathways in pathogens or cancer cells.

- Modulation of Signaling Pathways : These compounds may influence signaling cascades involved in cell survival and proliferation.

- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells.

Research Findings and Case Studies

While specific case studies on this compound are sparse, related research provides valuable insights:

Q & A

Q. What are the optimal synthetic routes for preparing 2,4-dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, and how can reaction conditions be optimized?

Answer: The compound can be synthesized via condensation reactions between substituted benzamides and tetrahydroquinoline derivatives. A common method involves refluxing the precursor (e.g., substituted benzaldehyde or benzamide) with a tetrahydroquinoline intermediate in absolute ethanol, catalyzed by glacial acetic acid (5 drops per 0.001 mol substrate). Reaction optimization includes:

- Temperature control : Maintain reflux conditions (typically 80–100°C) to ensure completion .

- Purification : Evaporate solvent under reduced pressure and filter the resulting solid. Recrystallization in ethanol or acetonitrile improves purity .

- Characterization : Validate intermediates using IR (amide C=O stretch at ~1650–1700 cm⁻¹) and ¹H NMR (methoxy protons at δ 3.8–4.0 ppm; tetrahydroquinoline NH at δ 10–12 ppm) .

Q. Which spectroscopic techniques are most effective for structural confirmation, and how should data be interpreted?

Answer:

- ¹H/¹³C NMR : Assign methoxy groups (δ 3.8–4.0 ppm for ¹H; δ 55–60 ppm for ¹³C) and the tetrahydroquinoline carbonyl (δ ~170–175 ppm in ¹³C). Overlapping aromatic signals may require 2D techniques (e.g., COSY, HSQC) .

- IR Spectroscopy : Confirm amide bonds (C=O stretch at ~1650 cm⁻¹) and methoxy groups (C-O stretch at ~1250 cm⁻¹) .

- Mass Spectrometry (ESI-MS) : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺) and rule out impurities .

Q. How should researchers address solubility challenges during in vitro bioactivity assays?

Answer: The compound’s low aqueous solubility (common in benzamide derivatives) can be mitigated by:

- Co-solvents : Use DMSO (≤1% v/v) or ethanol for stock solutions.

- Surfactants : Add Tween-80 or cyclodextrins to enhance dispersion .

- Control experiments : Include solvent-only controls to exclude vehicle-induced artifacts in biological assays .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unresolved NMR peaks) be resolved for this compound?

Answer: Discrepancies in NMR signals (e.g., δ 171.4–173.0 ppm in ¹³C NMR for overlapping carbonyls ) arise from:

Q. What experimental strategies are recommended for investigating structure-activity relationships (SAR) in antimicrobial studies?

Answer:

- Analog synthesis : Modify methoxy groups (e.g., replace with halogens or bulkier substituents) to assess steric/electronic effects .

- Biological assays : Use standardized MIC (Minimum Inhibitory Concentration) protocols against Gram-positive/negative bacteria. Include positive controls (e.g., ciprofloxacin) and solvent controls .

- Data analysis : Apply multivariate statistics (e.g., PCA) to correlate substituent properties (Hammett σ, π parameters) with bioactivity .

Q. How can researchers design stability studies to evaluate degradation pathways under physiological conditions?

Answer:

- Forced degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic conditions (ICH Q1B guidelines).

- Analytical monitoring : Use HPLC-PDA to track degradation products. LC-MS identifies major fragments (e.g., loss of methoxy groups or tetrahydroquinoline ring opening) .

- Kinetic modeling : Calculate rate constants (k) and half-lives (t₁/₂) to predict shelf-life .

Q. What methodologies are suitable for resolving discrepancies between computational predictions and experimental bioactivity data?

Answer:

- Docking validation : Re-run molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., bacterial DNA gyrase). Adjust force fields to account for solvation effects .

- MD simulations : Perform 100-ns simulations to assess binding stability (RMSD < 2 Å).

- Experimental cross-checks : Validate computational hits using SPR (Surface Plasmon Resonance) for binding affinity measurements .

Q. How should researchers approach scale-up synthesis while maintaining purity and yield?

Answer:

- Process optimization : Use flow chemistry for continuous synthesis, reducing side reactions (e.g., hydrolysis of the amide bond).

- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost-effective scale-up .

- Quality control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.